molecular formula C27H27ClN2O3S B2950350 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 450351-34-5

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2950350
CAS RN: 450351-34-5
M. Wt: 495.03
InChI Key: YVEMKZYRUKXBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH), and the acetamide group (CH3CONH2) is derived from acetic acid.

Scientific Research Applications

Antiviral Research

Indole derivatives, which include the core structure of Oprea1_151753, have been reported to possess antiviral activities . The compound’s potential to inhibit viral replication could be explored in the development of new antiviral drugs, particularly against RNA viruses. Further research could determine its efficacy against specific viruses and its mechanism of action.

Anti-inflammatory Applications

The indole moiety is known to exhibit anti-inflammatory properties . Oprea1_151753 could be investigated for its ability to reduce inflammation in various disease models. This application could extend to autoimmune diseases where inflammation plays a key role.

Anticancer Activity

Indole derivatives are also recognized for their anticancer potential . Oprea1_151753 could be studied for its cytotoxic effects on cancer cells, its ability to induce apoptosis, and its potential use in targeted cancer therapies. The compound’s interaction with cancer cell lines would provide insights into its therapeutic potential.

Antioxidant Properties

Compounds with an indole core have shown antioxidant capabilities . Oprea1_151753 could be assessed for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases.

Neuroprotective Effects

Given the neuroactive nature of many indole derivatives, Oprea1_151753 might be researched for its neuroprotective effects . It could be valuable in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.

Antimicrobial and Antitubercular Use

The indole scaffold is associated with antimicrobial and antitubercular activities . Oprea1_151753 could be explored for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Future Directions

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially be explored for similar activities in future research.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O3S/c1-32-24-12-11-19(15-25(24)33-2)13-14-29-27(31)18-34-26-17-30(23-10-6-4-8-21(23)26)16-20-7-3-5-9-22(20)28/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEMKZYRUKXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.